Solanesol

描述

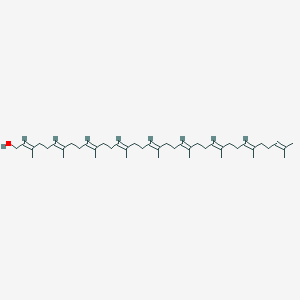

茄尼醇是一种由九个异戊二烯单元组成的长链多异戊二烯醇。 它主要存在于茄科作物中,如烟草、番茄、马铃薯、茄子和辣椒植物 。 该化合物以其作为合成重要生物活性分子(如辅酶 Q10 和维生素 K2)的中间体的作用而著称 。 茄尼醇在室温下为蜡状白色固体,非极性或弱极性,不溶于水,但可溶于己烷、氯仿和丙酮等有机溶剂 .

准备方法

合成路线和反应条件: 由于其长碳链和多个双键,茄尼醇的化学合成具有挑战性。 因此,茄尼醇主要从茄科作物中提取,尤其是烟草叶 。 提取过程涉及几个步骤,包括溶剂提取、纯化和结晶 .

工业生产方法: 茄尼醇的工业生产主要依靠从烟草叶中提取。该过程包括干燥叶子、将叶子研磨成细粉,然后使用己烷或乙醇等溶剂提取茄尼醇。 然后通过各种色谱技术纯化提取物以获得纯茄尼醇 .

化学反应分析

反应类型: 茄尼醇会发生多种化学反应,包括氧化、还原和取代反应。 这些反应得益于其结构中存在多个非共轭双键 .

常用试剂和条件:

氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂来氧化茄尼醇,从而形成各种氧化的衍生物。

还原: 可以使用氢化锂铝等还原剂来还原茄尼醇,从而形成还原的衍生物。

科学研究应用

Neuroprotective Effects

Recent studies have demonstrated the neuroprotective potential of solanesol in various models of neurological disorders. For instance, this compound administration has been shown to ameliorate anxiety-like behaviors in mice by inhibiting neuroinflammation through the downregulation of specific inflammatory markers such as IL-1β and TNF-α . In another study, this compound improved cognitive functions and reduced neuroinflammatory responses in models of intracerebral hemorrhage, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation. It has been shown to activate the Nrf2 pathway, leading to increased expression of heme oxygenase-1 (HO-1), which plays a critical role in mediating anti-inflammatory responses . Furthermore, this compound has been effective in reducing oxidative stress and pro-inflammatory cytokine levels in various experimental settings .

Anticancer Activity

The compound has also garnered attention for its anticancer properties. This compound and its derivatives have been synthesized to enhance the efficacy of traditional anticancer drugs while minimizing toxicity. Research indicates that certain this compound derivatives can reverse drug resistance in cancer cells, thereby improving the effectiveness of treatments like paclitaxel . Additionally, molecular dynamics simulations suggest that this compound interacts with key proteins involved in cancer progression, further supporting its role as an anticancer agent .

Drug Delivery Systems

This compound's hydrophobic nature has led to its incorporation into drug delivery systems. For example, amphiphilic this compound derivatives have been developed to improve the bioavailability of poorly soluble drugs like coenzyme Q10 and doxorubicin . These formulations enhance the pharmacokinetic properties of these compounds, making them more effective in clinical applications.

Antioxidant Activity

Research has indicated that this compound possesses strong antioxidant properties, which can protect cells from oxidative damage. This characteristic is particularly beneficial in developing treatments for conditions associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .

Enhancing Tobacco Quality

In agriculture, particularly within tobacco cultivation, this compound content is a marker for quality assessment. Studies have shown that agronomic practices can significantly influence this compound accumulation in tobacco leaves . Understanding these factors can lead to improved cultivation techniques that enhance both yield and quality.

Biopesticide Development

Emerging research suggests that this compound may exhibit antimicrobial properties that could be harnessed for developing biopesticides. Its ability to inhibit bacterial growth presents opportunities for environmentally friendly pest control solutions in agriculture .

Case Studies and Research Findings

作用机制

相似化合物的比较

茄尼醇因其长链多异戊二烯结构及其作为合成生物活性分子的中间体的作用而独一无二。类似的化合物包括:

辅酶 Q10: 与茄尼醇类似,辅酶 Q10 是一种参与细胞能量产生的多异戊二烯化合物,并具有抗氧化特性.

维生素 K2: 另一种多异戊二烯化合物,维生素 K2,对于血液凝固和骨骼健康至关重要.

萜类和萜类化合物: 这些是一大类来自异戊二烯单元的有机化合物,类似于茄尼醇,并具有各种生物活性.

总之,茄尼醇是一种用途广泛的化合物,在化学、生物学、医学和工业中具有重要应用。其独特的结构和生物活性使其成为合成重要生物活性分子的宝贵中间体。

生物活性

Solanesol is a naturally occurring polyisoprenoid alcohol predominantly found in the tobacco plant and other Solanaceae family members. Its unique structure and properties have garnered attention for various biological activities, including antioxidant, anti-inflammatory, neuroprotective, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, presenting detailed research findings, case studies, and data tables to elucidate its medicinal potential.

Chemical Structure and Properties

This compound is characterized by a long hydrocarbon chain with multiple double bonds, which contribute to its biological activities. The presence of non-conjugated double bonds enhances its ability to scavenge free radicals, making it a potent antioxidant.

Antioxidant Activity

This compound exhibits strong antioxidant properties, comparable to Trolox, particularly in scavenging superoxide anions and hydroxyl radicals. Research has shown that this compound can induce the expression of heme oxygenase-1 (HO-1), an enzyme crucial for cellular protection against oxidative stress. For instance:

- Study by Yao et al. demonstrated that this compound protected human hepatic L02 cells from ethanol-induced oxidative injury by upregulating HO-1 and heat shock protein 70 .

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses through various mechanisms:

- In vitro studies indicated that this compound could inhibit lipopolysaccharide-stimulated cytokine production via activation of p38 MAPK and Akt signaling pathways .

- In vivo research involving rats with ligature-induced periodontitis revealed that this compound administration reduced systemic oxidative stress and pro-inflammatory cytokine levels .

Neuroprotective Potential

Recent studies highlight the neuroprotective effects of this compound:

- Research by Matthews et al. indicated that this compound improved behavioral deficits in a rat model of intracerebral hemorrhage when administered alone or in combination with standard therapies like Donepezil and Memantine .

- Another study found that this compound treatment restored mitochondrial function and reduced inflammatory markers in the brain, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Antimicrobial Activity

This compound also exhibits significant antimicrobial properties:

- It has been reported to possess antibacterial, antifungal, and antiviral activities against various pathogens. A review highlighted its effectiveness against drug-resistant strains, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been extensively studied:

- Xiao et al. synthesized diacid solanesyl 5-fluorouracil ester derivatives that demonstrated promising antitumor activity with low toxicity .

- Molecular dynamics simulations have confirmed this compound's interaction with focal adhesive kinase, indicating its role as an anticancer agent through modulation of cell signaling pathways .

Table: Summary of Biological Activities of this compound

Neuroprotective Effects in Rats

A pivotal study investigated the effects of long-term administration of this compound on rats subjected to intracerebral hemorrhage. The results indicated significant improvements in behavioral and neurochemical deficits when this compound was administered alongside conventional treatments.

Antioxidant Activity in Hepatic Cells

Research demonstrated that this compound could mitigate ethanol-induced oxidative damage in hepatic cells by enhancing cellular antioxidant defenses through HO-1 upregulation.

属性

IUPAC Name |

(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35,46H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPLNGZPBSKHHQ-MEGGAXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884580 | |

| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13190-97-1 | |

| Record name | Solanesol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13190-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solanesol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLANESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF31XTR2N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。